molecular formula C5H7N3O B1287710 5-amino-2-methylpyrimidin-4(1H)-one CAS No. 53135-22-1

5-amino-2-methylpyrimidin-4(1H)-one

Cat. No.: B1287710
CAS No.: 53135-22-1
M. Wt: 125.13 g/mol
InChI Key: AIFSFPXTFOBDNI-UHFFFAOYSA-N
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Description

5-amino-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

5-amino-2-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-methylpyrimidin-4(3H)-one is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with 5-amino-2-methylpyrimidin-4(3H)-one are not well-documented in the available literature .

Future Directions

The future directions for research on 5-amino-2-methylpyrimidin-4(3H)-one are not well-documented in the available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with guanidine to form the desired pyrimidine ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The choice of solvents, catalysts, and reaction conditions can vary based on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at position 5 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylpyrimidine
  • 5-amino-2,4-dimethylpyrimidine
  • 5-amino-2-methylpyrimidine

Uniqueness

5-amino-2-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(6)5(9)8-3/h2H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFSFPXTFOBDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604536
Record name 5-Amino-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53135-22-1
Record name 5-Amino-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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